Pyrimethanil

概要

説明

ピリメタニルは、農作物を真菌病から保護するために農業で広く使用されている広域スペクトル殺菌剤です。 ピリメタニルは1990年代に初めて導入され、メチオニン生合成と病原体の細胞壁分解酵素の分泌を阻害する独自の作用機序で知られています 。 この化合物は、特に灰色かび病や果物や野菜に影響を与える他の真菌病原体に効果的です .

準備方法

合成経路と反応条件: ピリメタニルは、アニリン、塩酸、シアナミド、炭酸ナトリウム、アセチルアセトンを原料として合成できます。 このプロセスには、フェニルグアニジン塩酸塩の調製、環化、後処理プロセスなど、いくつかのステップが含まれます 。 反応条件は通常、反応環境を保護するために窒素を使用し、塩酸とシアナミドを制御された量で添加することを含みます .

工業生産方法: ピリメタニルの工業生産では、プロセスを簡素化し、溶媒消費量を削減する「ワンポット」法が採用されることがよくあります。 この方法は、有機アルカリの存在下でフェニルグアニジン塩酸塩とアセチルアセトンを直接反応させることを含みます 。 このプロセスは環境に優しく設計されており、母液をリサイクルして汚染を最小限に抑えています .

化学反応の分析

反応の種類: ピリメタニルは、酸化、還元、置換など、さまざまな化学反応を起こします。 ピリメタニルは、土壌中の微量栄養素カチオンと相互作用することが知られており、その吸着速度論に影響を与えます .

一般的な試薬と条件: ピリメタニルを含む反応に使用される一般的な試薬には、過酸化水素、塩化ナトリウム、塩化カルシウム、有機溶媒が含まれます 。 これらの反応の条件は、メチオニン生成の阻害や細胞壁分解酵素活性の低下など、目的の結果によって異なります .

生成される主な生成物: ピリメタニルの反応から生成される主な生成物には、代謝産物、例えば4-ヒドロキシピリメタニルが含まれ、これは主にスルホン酸塩とグルクロン酸の抱合体として見られます .

科学研究への応用

ピリメタニルは、化学、生物学、医学、工業など、幅広い科学研究への応用があります。 化学では、その独自の作用機序とそのさまざまな試薬との相互作用について研究されています 。 生物学では、農作物の真菌病原体を防除するために使用され、農業生産性を向上させています 。 医学では、その潜在的な毒性作用とヒトにおける代謝について調査されています 。 工業では、ピリメタニルは、果物の貯蔵腐敗を防除するための収穫後の処理用殺菌剤の製剤に使用されています .

科学的研究の応用

Agricultural Applications

Pyrimethanil is primarily used to control fungal diseases in several crops, including:

- Grapevines : It is effective against Botrytis cinerea, a major pathogen causing grey mold. Studies indicate that this compound significantly reduces disease incidence when applied at appropriate growth stages .

- Citrus Fruits : The fungicide is also used in citrus cultivation to manage diseases like Alternaria and Phytophthora. Its application has been shown to improve yield and fruit quality .

- Vegetables : this compound is applied to various vegetables such as tomatoes and lettuce, providing protection against fungal infections that can compromise crop health and marketability .

Environmental Impact and Ecotoxicology

While this compound is effective in agricultural settings, its environmental impact has been studied extensively:

- Aquatic Ecosystems : Research indicates that this compound can affect aquatic biota, leading to decreased genetic diversity within communities such as Chironomidae (midges) when present in agricultural runoff . The compound has been detected in water bodies adjacent to agricultural lands, raising concerns about its effects on non-target organisms.

- Soil Degradation : this compound has a relatively short degradation time in soil, which minimizes long-term accumulation but raises questions about its immediate effects on soil microbiota and overall soil health .

Case Studies and Research Findings

Several studies have documented the efficacy and environmental implications of this compound:

- A study conducted on grapevines demonstrated that applications of this compound resulted in significant reductions in Botrytis infection rates, leading to improved grape quality and yield. The study utilized advanced analytical methods to assess residue levels post-application .

- Another investigation into the effects of this compound on aquatic ecosystems found that while initial diversity metrics were low following application, recovery was observed after complete degradation of the compound, indicating potential resilience in these ecosystems .

Regulatory Status and Safety Assessments

This compound has undergone rigorous safety assessments by regulatory agencies such as the European Food Safety Authority (EFSA). The evaluations conclude that while it poses minimal risk to human health when used according to guidelines, continuous monitoring is essential due to its presence in environmental matrices .

Summary Table of this compound Applications

| Application Area | Target Pathogen | Crop Examples | Efficacy Notes |

|---|---|---|---|

| Grapevines | Botrytis cinerea | Grapes | Significant reduction in infection |

| Citrus | Alternaria spp., Phytophthora | Oranges, Lemons | Improved yield and fruit quality |

| Vegetables | Various fungal pathogens | Tomatoes, Lettuce | Effective disease control |

作用機序

ピリメタニルは、真菌病原体のメチオニン生合成と細胞壁分解酵素の分泌を阻害することによって効果を発揮します 。 この阻害は、タンパク質形成とそれに続く細胞分裂を阻害し、真菌の成長と拡散を効果的に制御します 。 ピリメタニルの分子標的は、メチオニン生合成と細胞壁分解に関与する酵素です .

類似化合物の比較

ピリメタニルは、その特定の作用機序と幅広い真菌病原体に対する有効性により、殺菌剤の中で独特です。 類似の化合物には、シプロジニルやメパニピリムなどの他のアニリノピリミジン系殺菌剤があります 。 これらの化合物と比較して、ピリメタニルはより幅広い活性を持ち、特に灰色かび病に効果的です .

参考文献

類似化合物との比較

Pyrimethanil is unique among fungicides due to its specific mode of action and its effectiveness against a wide range of fungal pathogens. Similar compounds include other anilinopyrimidine fungicides, such as cyprodinil and mepanipyrim . Compared to these compounds, this compound has a broader spectrum of activity and is particularly effective against gray mold .

References

生物活性

Pyrimethanil is a broad-spectrum fungicide primarily used in agriculture to control fungal diseases, particularly Botrytis cinerea, in various crops. While it is effective in its intended use, recent studies have raised concerns regarding its biological activity and potential toxicity in non-target organisms. This article reviews the biological activity of this compound, focusing on its developmental and reproductive toxicity, endocrine-disrupting properties, and multi-organ effects.

This compound functions by inhibiting fungal cell growth through interference with the synthesis of essential cellular components. It targets specific pathways involved in fungal development, making it effective against a range of fungal pathogens. However, its mechanism can also lead to unintended consequences in non-target species.

Developmental Toxicity

Research has demonstrated that this compound exposure can significantly affect the development of aquatic vertebrates. A study involving zebrafish embryos exposed to various concentrations (2, 4, and 6 mg/L) showed:

- Decreased hatching rates : A notable reduction in the number of embryos that successfully hatched.

- Cardiac abnormalities : Exposure resulted in pericardial and yolk sac edema, spinal deformities, and heart loop failure.

- Gene expression changes : Alterations were observed in genes related to apoptosis (e.g., p53, Bax) and heart development (e.g., Tbx2b, Gata4) .

The study concluded that this compound induces oxidative stress and affects cardiac development, highlighting the risks associated with its environmental residues.

Endocrine Disruption

This compound has been identified as a potential endocrine disruptor. In amphibian models such as Hyla intermedia, chronic exposure to environmentally relevant concentrations (5 and 50 µg/L) led to:

- Underdevelopment of reproductive organs : Significant underdevelopment of ovaries was observed, indicating interference with sexual differentiation.

- Histological changes : Both necrosis and apoptosis were noted across various organs including gonads, liver, and kidneys. The liver exhibited morphological changes such as sinusoidal congestion and inflammation .

These findings suggest that this compound can disrupt hormonal pathways critical for normal reproductive function.

Multi-Organ Effects

This compound's impact extends beyond developmental toxicity; it has been shown to affect multiple organ systems:

Case Studies

- Zebrafish Model Study : A controlled experiment demonstrated that exposure to this compound resulted in significant developmental defects in zebrafish embryos. The study provided quantitative data on hatching rates and cardiac function post-exposure .

- Amphibian Exposure Study : Long-term exposure studies on Hyla intermedia revealed that this compound not only affected reproductive organ development but also induced systemic toxicity across multiple organ systems .

- Environmental Monitoring Study : Research indicated that inhalation exposure to this compound correlates with increased urinary metabolites in pregnant women living near agricultural areas, suggesting environmental routes of exposure are significant .

特性

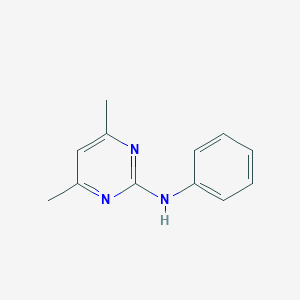

IUPAC Name |

4,6-dimethyl-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIBICFPKPWGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034877 | |

| Record name | Pyrimethanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless solid; [HSDB] Faintly yellow powder; [MSDSonline], Solid | |

| Record name | Pyrimethanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In acetone, 389 g/l @ 20 °C; ethyl acetate, 617 g/l @ 20 °C; methanol, 176 g/l @ 20 °C; methylene chloride, 1000 g/l @ 20 °C; n-hexane, 23.7 g/l @ 20 °C; toluene, 412 g/l @ 20 °C., In water, 0.121 g/l @ 25 °C., 121 mg/L @ 25 °C (exp) | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.15 g/cu cm @ 20 °C | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000165 [mmHg], 1.65X10-5 mm Hg @ 25 °C | |

| Record name | Pyrimethanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/Its mode of action is/ inhibition of the secretion of fungal enzymes relevant for pathogenicity., The effect of pyrimethanil on the levels of cell wall degrading enzymes secreted by Botrytis cinerea Pers. was investigated in diseased plant tissues and in liquid B. cinerea cultures. Total proteinase activity isolated from infected carrot slices which were treated with 5.0 uM pyrimethanil was decreased by 76%, 3 d after inoculation. Polygalacturonase, cellulase, proteinase and laccase activities were all decreased in the medium of three day-old cultures grown in the presence of pyrimethanil. The pyrimethanil concentrations resulting in 50% reduction in total enzyme activities (IC50) were approximately 0.25 uM for polygalacturonase, cellulase and proteinase, and approximately 1.0 uM for laccase. No significant growth inhibition was observed at these pyrimethanil concentrations. Pyrimethanil did not inhibit the enzymes directly, nor did it inhibit the synthesis of cytosolic proteins. Therefore, it was proposed that the fungicide inhibits protein secretion at a post-translational stage in the secretory pathway. Large differences were found in the effects of pyrimethanil on the growth of B. cinerea in liquid cultures and on agar plates, depending on the composition of the medium. In liquid media containing cellulose and protein as carbon and nitrogen sources, growth inhibition occurred at 5.0 uM pyrimethanil, whilst no growth inhibition was observed with 50 uM pyrimethanil in malt extract. Similarly, growth occurred on potato/dextrose agar (PDA) at 0.5 uM pyrimethanil, but no growth was seen at this concentration on agars containing cellulose and protein. Thus it appears that pyrimethanil is most active in media where the fungus has to utilise extracellular enzymes to mobilise the nutrients it requires for growth. | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

53112-28-0 | |

| Record name | Pyrimethanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53112-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimethanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053112280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimethanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4,6-dimethyl-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMETHANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IA5HP6C8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96.3 °C, 88 - 89 °C | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Pyrimethanil?

A1: this compound is an anilinopyrimidine fungicide that primarily targets the secretion of cell wall degrading enzymes in fungi. [] This disruption of enzyme secretion inhibits the fungus's ability to access nutrients, ultimately leading to growth inhibition. []

Q2: How does this compound affect methionine production in fungi?

A2: Studies on Penicillium digitatum demonstrate that this compound significantly reduces methionine production in mycelia. [] This effect is believed to be linked to the fungicide's impact on cystathionine γ-synthase (CGS), an enzyme crucial for methionine biosynthesis. []

Q3: Does this compound directly inhibit fungal enzymes?

A3: Research suggests that this compound does not directly inhibit enzymes. [] Instead, it is thought to interfere with the protein secretion pathway at a post-translational stage, thereby reducing the levels of crucial enzymes outside the fungal cells. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is represented by the molecular formula C12H13N3 and has a molecular weight of 199.25 g/mol. []

Q5: How does the formation of inclusion complexes with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) influence the stability of this compound?

A5: Inclusion complexation with HP-β-CD significantly enhances the photostability of this compound in aqueous solutions, particularly in natural water environments. [] This improved stability is evidenced by a fourfold increase in the half-life of the complex compared to free this compound. []

Q6: Is there evidence of this compound resistance developing in fungal populations?

A6: Yes, studies have reported the emergence of this compound resistance in various fungal species, including Penicillium expansum, Penicillium digitatum, and Botrytis cinerea, particularly in regions with a history of repeated this compound usage. [, , , , , , , , , ]

Q7: Does cross-resistance exist between this compound and other fungicides?

A8: Studies show varying degrees of cross-resistance:* Thiabendazole (TBZ): A significant percentage of thiabendazole-resistant Penicillium expansum isolates were also resistant to this compound. [] Additionally, this compound-resistant mutants derived from a thiabendazole-sensitive isolate developed resistance to thiabendazole. []* Fludioxonil: this compound-resistant Penicillium expansum mutants displayed low-level resistance to fludioxonil. [] * Prochloraz: No cross-resistance was observed between this compound and prochloraz in Penicillium digitatum. []

Q8: What strategies can be employed to manage this compound resistance?

A9: Effective resistance management strategies include:* Fungicide Rotation: Alternating this compound with fungicides possessing different modes of action (e.g., fludioxonil) can significantly reduce the frequency of this compound resistance. []* Combination Treatments: Using this compound in combination with other fungicides (e.g., imazalil) can enhance efficacy and potentially delay resistance development. []* Monitoring Sensitivity: Regularly monitoring the sensitivity of fungal populations to this compound can help detect resistance early and guide appropriate management strategies. []

Q9: What analytical techniques are commonly employed for the detection and quantification of this compound residues?

A10: Various analytical methods are used, including:* Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This technique, often coupled with gas chromatography/mass spectrometry (GC/MS) for confirmation, provides sensitive and selective quantification of this compound residues in various matrices, including grapes, must, and wine. []* High-Performance Liquid Chromatography (HPLC): This method, frequently paired with diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS/MS), offers accurate and reliable determination of this compound residues in fruits, vegetables, and plant tissues. [, , , , ]* Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective technique allows for the simultaneous determination of this compound and other fungicide residues (e.g., imazalil) in complex matrices like litchi fruit. []* Immunoassays: Enzyme-linked immunosorbent assay (ELISA) and immunochromatography test strips (ICTS) provide rapid and sensitive tools for screening and on-site monitoring of this compound residues in various food matrices. [, , ]

Q10: What is the environmental fate of this compound?

A11: this compound has been shown to have a relatively long half-life in the environment (approximately 77 days). [] Sunlight plays a significant role in its degradation, leading to the formation of various photoproducts. []

Q11: Does this compound pose a risk to aquatic organisms?

A12: Multigenerational studies under simulated climate change conditions revealed that even low concentrations of this compound (half of the no-observed-adverse-effect concentration) can negatively impact aquatic insects like Chironomus riparius, particularly at elevated temperatures. [] These findings highlight the potential for increased toxicity of this compound to aquatic life under future climate change scenarios. []

Q12: Are there alternative strategies for controlling fungal diseases besides this compound?

A13: Yes, several alternatives and integrated approaches can be considered:* Biocontrol Agents: Utilizing beneficial microorganisms like Trichoderma spp. can offer effective control of fungal pathogens. []* Cultural Practices: Implementing good agricultural practices, such as proper sanitation, crop rotation, and resistant cultivars, can contribute to disease management.* Combination Strategies: Integrating chemical control with biocontrol agents and cultural practices can provide a more sustainable and robust approach to disease management. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。